Cas no 243-17-4 (2,3-Benzofluorene)
2,3-Benzofluorene Chemical and Physical Properties
Names and Identifiers
-
- 11H-Benzo[b]fluorene
- 2,3-Benzofluorene
- 11H-Benzo[b]fluoreneneat
- 2,3-Benzofluorene Solution
- 11H-BENZO(B)FLUORENE
- 2,3,4-TRIFLUOROBENZAMIDINE HYDROCHLORIDE
- 2,3-Benzfluorene
- 2,3-benzo[b]fluorene
- benzo<b>fluorene
- EINECS 205-952-2
- Isonaphthofluorene
- benzo[b]fluorene
- Benzo(b)fluorene
- GMO75RUY0L
- 11H-Benzo[b]fluorene #
- BIDD:ER0429
- HAPOJKSPCGLOOD-UHFFFAOYSA-N
- NSC89263
- 6388AF
- SBB095299
- 2,3-Benzofluorene, 98%
- AKOS015906597
- NSC-89263
- DTXSID1022477
- 30777-19-6
- B0059
- AN-584/40897164
- UNII-GMO75RUY0L
- MFCD00003595
- InChI=1/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H
- NSC 89263
- CHEMBL1797274
- 243-17-4
- BENZO(B)FLUORENE [IARC]
- T70629
- FT-0609495
- CHEBI:34566
- NS00004617
- Q27116154
- BS-53400
- DTXCID902477
- DB-046396
- BENZO(B)FLUORENE (IARC)
- 2,3Benzofluorene
-
- MDL: MFCD00003595
- Inchi: 1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2
- InChI Key: HAPOJKSPCGLOOD-UHFFFAOYSA-N
- SMILES: C12C=C3C=CC=CC3=CC=1C1C=CC=CC=1C2
Computed Properties
- Exact Mass: 216.09400
- Monoisotopic Mass: 216.0939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: It is crystallized. It dissolves in petroleum Britain and shows green fluorescence
- Density: 1.1020 (estimate)
- Melting Point: 211.0 to 216.0 deg-C
- Boiling Point: 402°C(lit.)
- Flash Point: 185.4°C
- Refractive Index: 1.6000 (estimate)
- Solubility: methanol: soluble
- PSA: 0.00000
- LogP: 4.41100
2,3-Benzofluorene Security Information
- Hazardous Material transportation number:2811
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:DF6383500
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Ventilation and low temperature drying
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
2,3-Benzofluorene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2,3-Benzofluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869323-100mg |
2,3-Benzofluorene |
243-17-4 | 97% | 100mg |
382.50 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 123595-500MG |
2,3-Benzofluorene |
243-17-4 | 500mg |
¥4098.95 | 2023-12-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0059-1g |
2,3-Benzofluorene |
243-17-4 | 97.0%(GC) | 1g |
¥2450.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0059-100mg |
2,3-Benzofluorene |
243-17-4 | 97.0%(GC) | 100mg |
¥530.0 | 2022-06-10 | |
| TRC | B415983-1mg |
2,3-Benzofluorene |
243-17-4 | 1mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B415983-2mg |
2,3-Benzofluorene |
243-17-4 | 2mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B415983-10mg |
2,3-Benzofluorene |
243-17-4 | 10mg |
$ 80.00 | 2022-06-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0059-100MG |
2,3-Benzofluorene |
243-17-4 | >97.0%(GC) | 100mg |
¥240.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0059-1G |
2,3-Benzofluorene |
243-17-4 | >97.0%(GC) | 1g |
¥1390.00 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1237382-1g |
2,3-BENZOFLUORENE |
243-17-4 | 97% | 1g |
$220 | 2024-06-07 |
2,3-Benzofluorene Suppliers
2,3-Benzofluorene Related Literature
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1. Overcrowded molecules. Part III. The synthesis and photorearrangement reactions of 2,3-bisdiphenylmethylene-1-indanone and 4b,5-dihydro-5,5,10-triphenyl-11-diphenylmethylene-11H-benzo[b]fluoreneH. G. Heller,D. Auld,K. Salisbury J. Chem. Soc. C 1967 2457
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H. G. Heller,K. Salisbury J. Chem. Soc. C 1970 399
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A. R. Cooper,C. W. P. Crowne,P. G. Farrell Trans. Faraday Soc. 1966 62 18
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4. Overcrowded molecules. Part I. 1,2-Bisdiphenylmethyleneindane and 1,2-bisdiphenylmethylene-3,3-dimethylindaneH. G. Heller,D. Auld,K. Salisbury J. Chem. Soc. C 1967 682
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Irina Minenkova,Arseniy A. Otlyotov,Luigi Cavallo,Yury Minenkov Phys. Chem. Chem. Phys. 2022 24 3163
Additional information on 2,3-Benzofluorene
Recent Advances in the Study of 2,3-Benzofluorene (CAS: 243-17-4) in Chemical Biology and Pharmaceutical Research
2,3-Benzofluorene (CAS: 243-17-4) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its fused aromatic ring system, has been the subject of numerous studies aimed at understanding its biological activity, metabolic pathways, and potential therapeutic uses. The latest research highlights its role as a promising scaffold for drug development, particularly in the context of cancer therapy and neurodegenerative diseases.
Recent studies have focused on the metabolic activation of 2,3-Benzofluorene, which is known to form reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. This property has been exploited in the development of novel chemotherapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,3-Benzofluorene exhibit potent inhibitory effects on certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and apoptosis. The study utilized advanced computational modeling and in vitro assays to identify the most promising candidates for further development.
In addition to its potential in oncology, 2,3-Benzofluorene has also been investigated for its neuroprotective properties. A recent preprint article on bioRxiv reported that certain analogs of 2,3-Benzofluorene can modulate the activity of key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and monoamine oxidase. These findings suggest that 2,3-Benzofluorene derivatives could serve as a basis for developing new treatments for Alzheimer's disease and Parkinson's disease. The study employed a combination of molecular docking simulations and enzymatic assays to validate the inhibitory effects of these compounds.
Another area of interest is the environmental and toxicological impact of 2,3-Benzofluorene. Given its structural similarity to other PAHs known for their carcinogenic potential, researchers have been investigating its metabolic fate and potential health risks. A 2022 study in Environmental Science & Technology utilized high-resolution mass spectrometry to track the biotransformation of 2,3-Benzofluorene in mammalian systems, revealing the formation of several oxidative metabolites. These insights are critical for assessing the safety profile of this compound and its derivatives in pharmaceutical applications.
Looking ahead, the versatility of 2,3-Benzofluorene as a chemical scaffold continues to inspire innovative research. Recent advancements in synthetic chemistry have enabled the development of more complex derivatives with enhanced biological activity and reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As the field progresses, ongoing studies will likely uncover new mechanisms of action and therapeutic targets for 2,3-Benzofluorene-based compounds.
In conclusion, the latest research on 2,3-Benzofluorene (CAS: 243-17-4) underscores its potential as a valuable tool in chemical biology and drug discovery. Its diverse applications, ranging from cancer therapy to neuroprotection, highlight the importance of continued investigation into its properties and derivatives. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to facilitate their transition from the lab to the clinic.
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